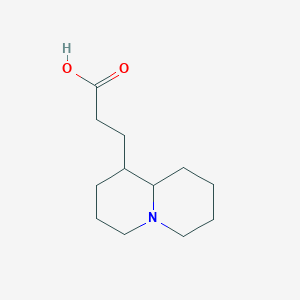
3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)propanoic acid is a complex organic compound with a unique structure that includes a quinolizidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)propanoic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a palladium-catalyzed cascade approach can be used to synthesize similar compounds, which may involve the use of 1,6-dienes and vinyl iodides with PdCl2(PPh3)2 as the catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with effects on various biological pathways.
Medicine: Research could explore its potential as a therapeutic agent for treating diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)propanoic acid exerts its effects involves interactions with molecular targets and pathways within cells. These interactions can modulate biological processes, leading to various physiological effects. The specific molecular targets and pathways involved would depend on the context of its application, such as its use as a therapeutic agent or a research tool.
Comparison with Similar Compounds
Similar Compounds
3a,7-Methano-3aH-cyclopentacyclooctene: This compound has a similar ring structure and can undergo similar chemical reactions.
5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde: This compound is used in the synthesis of sensitizers for dye-sensitized solar cells.
Uniqueness
3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)propanoic acid is unique due to its specific quinolizidine ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)propanoic acid |
InChI |
InChI=1S/C12H21NO2/c14-12(15)7-6-10-4-3-9-13-8-2-1-5-11(10)13/h10-11H,1-9H2,(H,14,15) |
InChI Key |
SGVLEINHEWUGMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(C2C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















